(4-Hydrazinylphenyl)(phenyl)methanone
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Overview
Description
(4-Hydrazinylphenyl)(phenyl)methanone is an organic compound with the molecular formula C13H12N2O. This compound is characterized by the presence of a hydrazine group attached to a phenyl ring, which is further connected to another phenyl ring through a methanone group. It is a versatile compound with significant applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydrazinylphenyl)(phenyl)methanone typically involves the reaction of 4-hydrazinylbenzaldehyde with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently oxidized to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (4-Hydrazinylphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products:
Oxidation: Azo compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(4-Hydrazinylphenyl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and polymer stabilizers.
Mechanism of Action
The mechanism of action of (4-Hydrazinylphenyl)(phenyl)methanone involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells .
Comparison with Similar Compounds
(4-Chlorophenyl)(phenyl)methanone: Used in the synthesis of antihistamine drugs.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Known for its versatile synthetic applications.
Uniqueness: (4-Hydrazinylphenyl)(phenyl)methanone is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and industrial products.
Properties
Molecular Formula |
C13H12N2O |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
(4-hydrazinylphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H12N2O/c14-15-12-8-6-11(7-9-12)13(16)10-4-2-1-3-5-10/h1-9,15H,14H2 |
InChI Key |
MIVBAEBVMSUVND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NN |
Origin of Product |
United States |
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